

Comparative toxicity PFTeDA PFOA PFOS liver effects

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Compound Focus: Perfluorotetradecanoic acid

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Comparative Hepatotoxicity of PFAS

PFAS	Abbreviation	Structure Type	Relative Potency (vs PFOA)	Key Liver Effects & Notes
Perfluorotetradecanoic Acid	PFTeDA	Long-chain (C14) Carboxylic Acid	~10x more potent than PFOA (based on gene expression) [1]	Most potent PFAS tested in HepaRG study; induced steatosis and gene expression changes [1].
Perfluorooctanoic Acid	PFOA	Long-chain (C8) Carboxylic Acid	Index Chemical (Potency = 1) [1]	Activates PPAR α ; causes steatosis, hepatomegaly, alters lipid/amino acid metabolism, disrupts neurotransmitters in mouse brain [2].
Perfluorooctanesulfonic Acid	PFOS	Long-chain (C8) Sulfonic Acid	Potency similar to or slightly	Strongly binds albumin, influencing distribution; accumulates in liver; linked to elevated liver

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			higher than PFOA [1]	enzymes (ALT) and steatosis in humans and mice [3].

Detailed Experimental Data and Methodologies

Here is a detailed look at the experimental protocols and findings from the key studies that generated the data above.

In Vitro Screening in Human Liver Cells (HepaRG) [1]

This study provides the core potency comparison, including PFTeDA.

- **Objective:** To determine the relative hepatotoxic potency of 18 different PFASs using a human liver cell model.
- **Methodology:**
 - **Cell Model:** Differentiated HepaRG cells, a human hepatoma cell line that retains many functions of primary human hepatocytes.
 - **Exposure:** Cells were exposed to a range of concentrations of each PFAS.
 - **Endpoints Measured:**
 - **Cellular Triglyceride Accumulation:** Measured using the AdipoRed assay, a fluorescent method to quantify lipid droplets.
 - **Gene Expression:** Comprehensive analysis using DNA microarrays for PFOS, and a targeted panel of 10 genes for all 18 PFASs via RT-qPCR. Key genes included *OAT5* and *CXCL10*.
 - **Data Analysis:** Benchmark dose (BMD) modeling was performed using **PROAST** software to derive **in vitro Relative Potency Factors (RPFs)**, with PFOA as the index chemical.
- **Key Findings:**
 - PFTeDA was the most potent compound tested, about **10 times more potent than PFOA** in changing the expression of the *OAT5* gene [1].
 - For the readout of *OAT5* expression, RPFs were obtained for all 18 PFASs, allowing for a broad comparison [1].

- The potencies derived from gene expression changes in human cells correlated well with in vivo potencies from rodent studies, validating the approach [1].

Role of Albumin Binding in PFOS Toxicity (In Vivo Mouse Study) [3]

This study clarifies a key mechanism influencing the distribution and liver accumulation of PFOS.

- **Objective:** To mechanistically investigate the role of albumin, a key blood protein, in the toxicokinetics and hepatotoxicity of PFOS.
- **Methodology:**
 - **Animal Model:** Adult male wild-type (Alb+/+) and albumin-deficient (Alb-/-) C57BL/6J mice.
 - **Exposure:** Mice were orally gavaged daily for 7 days with vehicle, 0.5 mg/kg, or 10 mg/kg body weight of PFOS.
 - **Endpoints Measured:**
 - **Tissue Distribution:** Quantification of PFOS concentrations in plasma and liver.
 - **Binding Experiments:** Confirmation of binding affinity to albumin.
 - **Liver Toxicity Biomarkers:** Measurement of liver enzymes (ALT), triglycerides, and free fatty acids in plasma.
- **Key Findings:**
 - Albumin-deficient mice had **significantly higher concentrations of PFOS in their livers** compared to wild-type mice, demonstrating that albumin binding crucially influences PFOS distribution and liver accumulation [3].
 - This suggests that disease-related albumin deficiency in humans could increase susceptibility to PFAS-induced hepatotoxicity [3].

Metabolomic Profile of PFOA Exposure (In Vivo Mouse Study) [2]

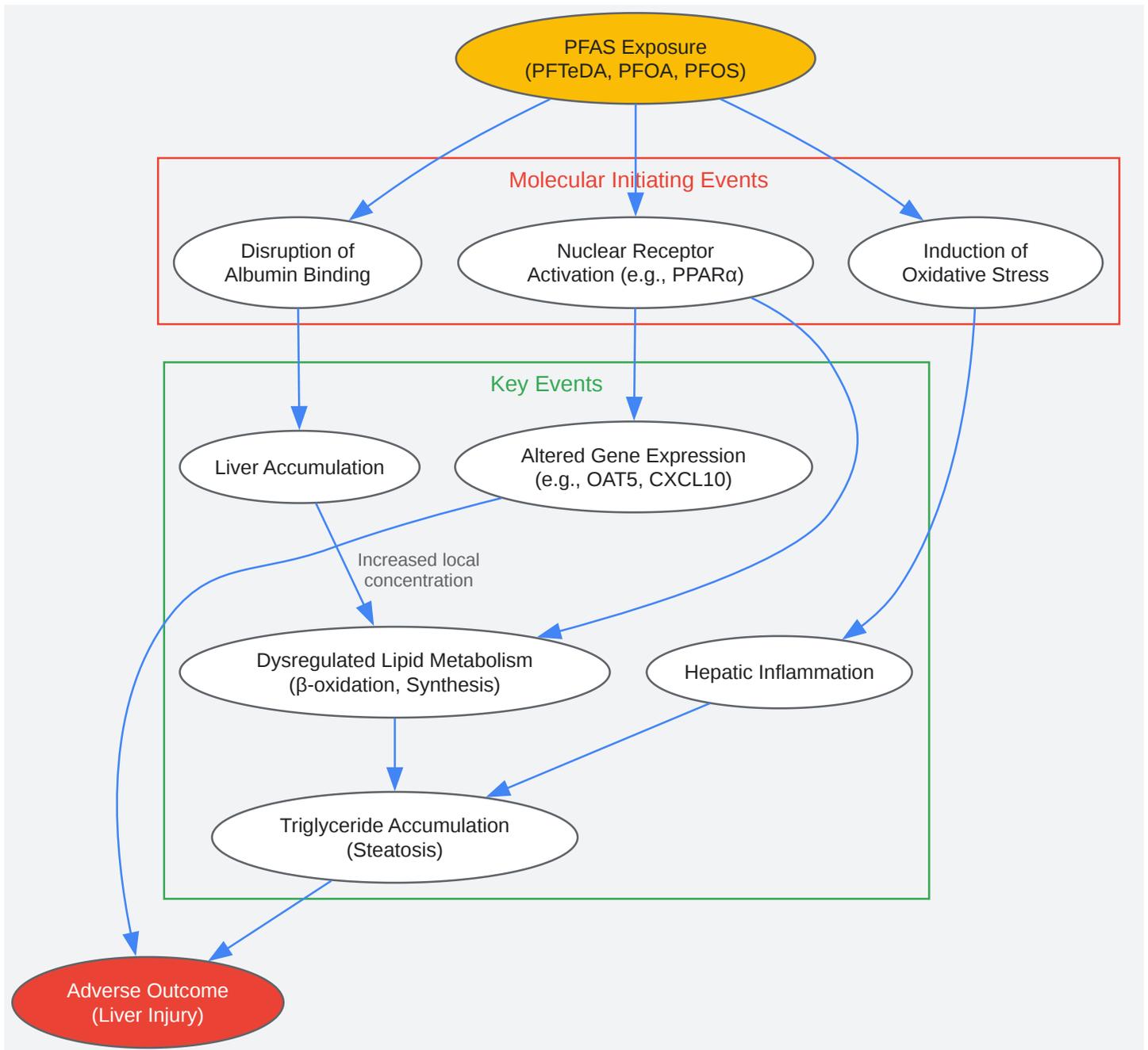
This study offers a systems-level view of how PFOA disrupts liver metabolism.

- **Objective:** To comprehensively investigate the metabolic alterations in the mouse liver induced by PFOA exposure.
- **Methodology:**
 - **Animal Model:** Male Balb/c mice.
 - **Exposure:** Mice were exposed to 0.5 or 2.5 mg/kg/day of PFOA for 28 days.
 - **Analysis:** A **high-throughput targeted metabolomics** approach was used to quantify 278 metabolites in the liver.

- **Data Processing:** Multivariate statistical analysis, including Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), was used to identify significantly altered metabolic pathways.
- **Key Findings:**
 - PFOA exposure significantly disrupted pathways related to **amino acids, lipids, carbohydrates, and energy** metabolism [2].
 - It specifically increased **β -oxidation** and altered the biosynthesis of saturated and unsaturated fatty acids [2].
 - Changes in arachidonic acid metabolism suggested a potential for PFOA to cause an inflammatory response in the liver [2].

Mechanistic Pathways to Liver Injury

The following diagram synthesizes findings from multiple studies to illustrate the key molecular events leading to PFAS-induced liver injury.



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The diagram shows how different PFAS compounds, despite structural differences, converge on common pathways leading to liver injury. PFTeDA, PFOA, and PFOS are all shown to activate nuclear receptors like PPAR α , a key molecular initiating event [1]. This activation leads to dysregulated lipid metabolism and changes in gene expression, key events corroborated by the HepaRG and mouse metabolomics studies [1] [2]. The specific role of albumin binding in driving liver accumulation, as demonstrated in the knockout

mouse study, is highlighted as a critical event enhancing the downstream effects of PFOS [3]. These events collectively lead to triglyceride accumulation (steatosis) and ultimately, measurable liver injury.

Research Implications and Data Gaps

For researchers, the **HepaRG in vitro model** is a validated and high-throughput system for generating robust Relative Potency Factors (RPFs) for a wide array of PFAS, helping to prioritize the most hazardous compounds for further testing [1].

A key data gap is the lack of direct, side-by-side in vivo toxicity studies that include PFTeDA. Future research using chronic exposure models, as suggested by [3], would be invaluable to confirm the high potency of PFTeDA observed in vitro and to establish no-observed-adverse-effect levels (NOAELs) for risk assessment.

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